1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol chemical structure and properties
1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol chemical structure and properties
An In-depth Technical Guide to 1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol: Structure, Properties, and Synthesis
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3][4][5][6] The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical and biological characteristics, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability.[1][2] Among the various classes of organofluorine compounds, fluorinated tertiary alcohols, particularly those bearing a trifluoromethyl group, are of significant interest as versatile building blocks for pharmaceuticals and advanced materials.[7]
This technical guide provides a comprehensive overview of a specific member of this class: 1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol. Due to the limited availability of direct experimental data for this compound in the public domain, this guide will present a plausible synthetic pathway and predicted physicochemical and spectroscopic properties based on established chemical principles and data from closely related analogues. The information herein is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, providing a solid foundation for the future synthesis and exploration of this and similar fluorinated molecules.
Chemical Structure and Predicted Physicochemical Properties
The molecular structure of 1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol features a central tertiary alcohol with a phenyl group, a trifluoromethyl (-CF₃) group, and a monofluoromethyl (-CH₂F) group attached to the carbinol carbon and the adjacent carbon, respectively.
The presence of the highly electronegative fluorine atoms is expected to significantly impact the molecule's properties. The strong electron-withdrawing nature of the trifluoromethyl group will increase the acidity of the hydroxyl proton compared to its non-fluorinated counterpart, 2-phenyl-2-propanol. This enhanced acidity also influences its hydrogen bonding capabilities, making it a potent hydrogen bond donor.
| Property | Predicted Value |
| Molecular Formula | C₉H₈F₄O |
| Molecular Weight | 208.15 g/mol |
| Appearance | Colorless liquid or low-melting solid |
| Boiling Point | ~180-200 °C (estimated) |
| Melting Point | ~30-40 °C (estimated) |
| Density | ~1.3-1.4 g/mL (estimated) |
| Solubility | Soluble in common organic solvents (e.g., ethers, chlorinated solvents, aromatic hydrocarbons). Sparingly soluble in water. |
| pKa | ~10-11 (estimated) |
Proposed Synthesis: A Grignard Approach
A robust and logical method for the synthesis of 1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol is the nucleophilic addition of a phenyl Grignard reagent to the corresponding fluorinated ketone, 1,1,1,3-tetrafluoropropan-2-one. This approach is a standard and widely used method for the formation of tertiary alcohols.[8][9]
Experimental Protocol: Synthesis of 1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1,1,1,3-Tetrafluoropropan-2-one
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
-
Add a solution of bromobenzene (1.0 equivalent) in the anhydrous solvent to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction (initiation may be aided by gentle heating or the addition of a small crystal of iodine).
-
Once the reaction has started (as evidenced by bubbling and heat generation), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with 1,1,1,3-Tetrafluoropropan-2-one:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of 1,1,1,3-tetrafluoropropan-2-one (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the solution of the fluorinated ketone to the stirred Grignard reagent at 0 °C. The addition should be exothermic, and the rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and precipitate magnesium salts.
-
Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether or THF.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol.
-
Causality in Experimental Design:
-
Anhydrous Conditions: Grignard reagents are highly basic and will react with protic solvents, including water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.[9]
-
Slow Addition and Temperature Control: The reaction of a Grignard reagent with a ketone is highly exothermic. Slow, dropwise addition and cooling are crucial to control the reaction rate, prevent side reactions, and ensure safety.
-
Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild acid and is used to hydrolyze the magnesium alkoxide without causing potential acid-catalyzed elimination of the tertiary alcohol product.
Caption: Proposed synthetic workflow for 1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol.
Predicted Analytical Characterization
The structural elucidation of 1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol would rely on a combination of standard spectroscopic techniques.
Protocol for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 10-20 mg of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
-
Reference the ¹H and ¹³C spectra to the residual solvent peak.
-
Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃).
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of a neat sample using an ATR-FTIR spectrometer.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Analyze a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) by GC-MS with electron ionization (EI) or by direct infusion ESI-MS.
-
Acquire the mass spectrum over a range of m/z 50-300.
-
Predicted Spectroscopic Data
-
¹H NMR:
-
~7.3-7.5 ppm (multiplet, 5H): Aromatic protons of the phenyl group.
-
~4.5-4.8 ppm (doublet of quartets, 2H): Methylene protons (-CH₂F), split by the adjacent fluorine (doublet) and the trifluoromethyl group (quartet, through-space coupling).
-
~2.5-3.0 ppm (singlet, 1H): Hydroxyl proton (-OH). This peak may be broad and its chemical shift is concentration-dependent.
-
-
¹³C NMR:
-
~125-135 ppm: Aromatic carbons.
-
~123 ppm (quartet, J ≈ 285 Hz): Trifluoromethyl carbon (-CF₃).
-
~85 ppm (doublet, J ≈ 170 Hz): Methylene carbon (-CH₂F).
-
~75 ppm (quartet, J ≈ 30 Hz): Tertiary carbinol carbon.
-
-
¹⁹F NMR:
-
~ -75 ppm (singlet, 3F): Trifluoromethyl group (-CF₃).
-
~ -230 ppm (triplet, 1F): Monofluoromethyl group (-CH₂F), split by the adjacent methylene protons.
-
-
IR Spectroscopy:
-
3600-3200 cm⁻¹ (broad): O-H stretch of the alcohol.
-
3100-3000 cm⁻¹ (sharp): Aromatic C-H stretch.
-
1600, 1495, 1450 cm⁻¹: Aromatic C=C stretches.
-
~1250-1050 cm⁻¹ (strong, multiple bands): C-F stretches.
-
~1150 cm⁻¹ (strong): C-O stretch of the tertiary alcohol.
-
-
Mass Spectrometry (EI):
-
m/z 208: Molecular ion (M⁺).
-
m/z 188: [M - HF]⁺, loss of hydrogen fluoride.
-
m/z 131: [M - C₆H₅]⁺, loss of the phenyl group.
-
m/z 105: [C₆H₅CO]⁺, a common fragment from phenyl ketones/alcohols.
-
m/z 77: [C₆H₅]⁺, phenyl cation.
-
Caption: Workflow for the analytical characterization of the target compound.
Potential Applications and Future Research
Given the properties of analogous fluorinated alcohols, 1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol holds promise in several areas:
-
Medicinal Chemistry: The introduction of the trifluoromethyl and monofluoromethyl groups can enhance metabolic stability by blocking potential sites of oxidation.[2] This makes it a valuable building block for the synthesis of novel drug candidates with improved pharmacokinetic profiles.
-
Specialty Solvents: Fluorinated alcohols like hexafluoroisopropanol (HFIP) are known for their ability to dissolve a wide range of polymers and peptides.[10][11] The unique combination of a fluorinated alkyl chain and an aromatic ring in this molecule could lead to interesting and useful solvent properties.
-
Materials Science: The incorporation of this alcohol into polymers or coatings could impart desirable properties such as increased thermal stability, chemical resistance, and altered surface properties (e.g., hydrophobicity).
Future research should focus on the successful synthesis and thorough characterization of 1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol to validate the predicted properties. Subsequent studies could then explore its utility as a chiral resolving agent (if synthesized in an enantiomerically pure form), its biological activity, and its potential as a monomer or additive in polymer chemistry.
Safety and Handling
While specific toxicity data for 1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol is not available, it should be handled with the care afforded to other fluorinated organic compounds.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
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